1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
Description
Contextualization within Seven-Membered Heterocycles and Diazepane Chemistry
Seven-membered heterocycles are a noteworthy class of organic compounds that are integral to the development of new chemical entities. These ring systems, which contain at least one atom other than carbon within a seven-atom ring, are found in a variety of biologically active molecules. researchgate.net Their inherent structural flexibility and three-dimensional complexity offer unique opportunities for designing molecules with specific biological targets. researchgate.net
The 1,4-diazepane moiety is a key structural component of many synthetic compounds. researchgate.net This seven-membered ring containing two nitrogen atoms at the 1 and 4 positions serves as a versatile scaffold in synthetic chemistry. jocpr.com The presence of two nitrogen atoms allows for multiple points of functionalization, enabling the creation of diverse molecular libraries. researchgate.net The synthesis of the 1,4-diazepane ring itself can be achieved through various synthetic routes, including cyclization and ring-expansion reactions. rsc.org The clinical and commercial success of compounds based on the related 1,4-benzodiazepine (B1214927) core has spurred significant interest in the broader class of diazepines and their derivatives as "privileged structures" in medicinal chemistry. jocpr.com
The benzoyl group, a phenyl ring attached to a carbonyl group, is a common substituent in the design of new compounds. When attached to a heterocyclic system like 1,4-diazepane, it can significantly influence the molecule's properties. The specific substitutions on the benzoyl ring—in this case, a chloro and a nitro group—are crucial. mdpi.com These substituents can alter the electronic properties of the entire molecule, affecting its reactivity, and potential interactions with biological systems. nih.gov The benzoylpiperidine fragment, a related structure, is considered a privileged structure in medicinal chemistry, particularly in the development of antipsychotic agents, highlighting the importance of the benzoyl moiety in bioactive compound design. nih.gov
Research Trends in Nitro-Substituted Aromatic Systems
Nitro-substituted aromatic compounds are a significant class of molecules in organic and medicinal chemistry. mdpi.comscielo.br The nitro group is a strong electron-withdrawing group, which can profoundly impact the chemical and physical properties of the aromatic ring to which it is attached. scielo.br This feature is often exploited in the synthesis of new materials and pharmaceuticals. mdpi.com Aromatic nitro compounds are found in a range of biologically active molecules and are utilized as key intermediates in the synthesis of various pharmaceuticals. mdpi.comnih.gov Research in this area continues to explore the diverse reactivity of the nitro group and its potential applications in developing new therapeutic agents. nih.gov
Overview of Prior Research on 1,4-Diazepane Derivatives and Analogues
Research into 1,4-diazepane derivatives has yielded a wide array of compounds with diverse potential applications. Scientists have explored various synthetic strategies to create substituted 1,4-diazepanes, demonstrating the versatility of this heterocyclic core. researchgate.net Studies have shown that derivatives of 1,4-diazepine exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties. nih.govsemanticscholar.org The development of efficient synthetic methods for these compounds remains an active area of research, with a focus on creating novel derivatives with enhanced properties. nih.gov
Chemical and Physical Properties of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
The fundamental properties of a chemical compound are essential for its characterization and potential application. The following table summarizes the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClN₃O₃ |
| Molecular Weight | 283.71 g/mol |
| CAS Number | 1156199-38-0 |
Interactive Data Table: Compound Properties
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would be essential for an unambiguous structural assignment.
The ¹H NMR spectrum of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane is expected to reveal distinct signals for the protons of the diazepane ring and the aromatic ring. The chemical shifts (δ) would be influenced by the electronic effects of the amide, chloro, and nitro substituents. Protons on the diazepane ring would likely appear in the upfield region (approximately 1.8-4.0 ppm), exhibiting complex splitting patterns due to coupling between adjacent non-equivalent protons. The aromatic protons on the benzoyl ring would resonate in the downfield region (approximately 7.5-8.5 ppm), with their multiplicity and coupling constants dictated by their relative positions to the chloro and nitro groups.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to NO₂) | 8.3 - 8.5 | d | ~2-3 |
| Aromatic H (meta to NO₂) | 8.0 - 8.2 | dd | ~8-9, ~2-3 |
| Aromatic H (ortho to Cl) | 7.6 - 7.8 | d | ~8-9 |
| Diazepane CH₂ (adjacent to N-CO) | 3.7 - 4.0 | m | - |
| Diazepane CH₂ (adjacent to NH) | 2.8 - 3.2 | m | - |
| Diazepane CH₂ (central) | 1.8 - 2.2 | m | - |
The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear between 120-150 ppm, with their specific shifts influenced by the electron-withdrawing effects of the nitro and chloro groups. The aliphatic carbons of the diazepane ring would be found in the upfield region (approximately 40-60 ppm).
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 170 |
| Aromatic C-NO₂ | 147 - 150 |
| Aromatic C-Cl | 135 - 138 |
| Aromatic C-CO | 138 - 141 |
| Aromatic CH | 122 - 132 |
| Diazepane CH₂ (adjacent to N-CO) | 45 - 55 |
| Diazepane CH₂ (adjacent to NH) | 40 - 50 |
To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish proton-proton coupling networks within the diazepane and aromatic rings. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal long-range correlations between protons and carbons, confirming the connectivity between the benzoyl group and the diazepane ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₁H₁₂ClN₃O₃. The mass spectrum would also display a characteristic isotopic pattern for the [M+H]⁺ or M⁺· ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation, likely showing cleavage at the amide bond and fragmentation of the diazepane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption for the amide carbonyl (C=O) stretching would be anticipated around 1630-1660 cm⁻¹. The N-H stretching of the secondary amine in the diazepane ring would likely appear as a moderate band around 3300-3500 cm⁻¹. Strong, characteristic bands for the nitro group (NO₂) would be observed at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch). C-H stretching vibrations for the aromatic and aliphatic portions would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Hypothetical IR Data Table
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1630 - 1660 |
| N-O Stretch (Asymmetric) | 1520 - 1560 |
| N-O Stretch (Symmetric) | 1340 - 1380 |
X-ray Crystallography for Solid-State Structure Determination
Should the compound form suitable single crystals, X-ray crystallography would provide the ultimate structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the seven-membered diazepane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 2-chloro-5-nitrobenzoyl substituent. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding, which could involve the amide and the secondary amine groups.
Conformational Analysis of 1 2 Chloro 5 Nitrobenzoyl 1,4 Diazepane Systems
Conformational Preferences of the 1,4-Diazepane Ring System
The 1,4-diazepane ring, a seven-membered heterocycle, is inherently non-planar and adopts various conformations to minimize steric and torsional strain. The most significant of these are the chair, boat, and twist-boat forms.
Chair Conformation: Similar to cyclohexane, the 1,4-diazepane ring can adopt a chair conformation. In an unsubstituted 1,4-diazepane, a pseudo-chair conformation is often observed. mdpi.com
Boat and Twist-Boat Conformations: Boat conformations in seven-membered rings are often destabilized by flagpole interactions and torsional strain. wikipedia.orglibretexts.org However, they can distort into more stable twist-boat conformations, which relieve some of these unfavorable interactions. wikipedia.orglibretexts.org Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that the twist-boat conformation can be a low-energy and even the preferred conformation, particularly when stabilized by other interactions. nih.gov For many benzodiazepine (B76468) derivatives, which share the seven-membered diazepine (B8756704) ring, the boat conformation is commonly observed in crystal structures. researchgate.net
The relative stability of these conformations is a delicate balance of minimizing angle strain, torsional strain, and non-bonded steric interactions. For the parent homopiperazine (B121016) (1,4-diazepine), an almost ideal chair-type conformation has been observed in the solid state. mdpi.com However, the introduction of the bulky and electronically demanding 2-chloro-5-nitrobenzoyl group at the N1 position is expected to significantly alter these preferences.
The different conformations of the 1,4-diazepane ring are typically in rapid equilibrium at room temperature, interconverting through a process known as ring inversion. The energy barrier for this process is a key parameter in understanding the flexibility of the ring system. For related 1,4-benzodiazepin-2-ones, these barriers can be characterized using techniques like dynamic NMR spectroscopy. acs.orgnih.gov
| Compound | Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Diazepam | Ab initio | 17.6 | ~16-18 | nih.gov |
| N(1)-desmethyldiazepam | Ab initio | 10.9 | - | nih.gov |
Influence of Benzoyl and Nitro Substituents on Molecular Conformation
The 2-chloro-5-nitrobenzoyl substituent exerts a profound influence on the conformation of the 1,4-diazepane ring through both steric and electronic effects. The steric bulk of the substituted phenyl group will favor conformations that minimize steric hindrance.
Intramolecular Interactions Affecting Conformation (e.g., Pi-Stacking)
In addition to the classical steric and electronic effects, non-covalent intramolecular interactions can significantly stabilize certain conformations. For N,N-disubstituted-1,4-diazepane derivatives, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have revealed the existence of low-energy conformations characterized by intramolecular pi-stacking interactions. nih.gov This type of interaction, where the aromatic ring of a substituent interacts with another part of the molecule, can lead to a folded, compact structure.
In the case of 1-(2-chloro-5-nitrobenzoyl)-1,4-diazepane, a potential pi-stacking interaction could occur between the electron-deficient 2-chloro-5-nitrophenyl ring and the diazepane ring. This would favor a twist-boat conformation of the diazepane ring to allow the two moieties to come into close proximity. nih.gov Such an interaction would be a critical factor in determining the most stable conformation in solution.
Experimental Methods for Conformational Studies
The dynamic nature of the conformational equilibria in 1,4-diazepane systems necessitates the use of specialized experimental techniques to probe their behavior.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of ring inversion.
In the context of 1,4-diazepane derivatives, DNMR can be used to observe the coalescence of signals as the rate of ring inversion increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This method has been successfully applied to characterize the inversion barriers in 1,4-benzodiazepin-2-ones. acs.orgnih.gov For this compound, variable temperature ¹H and ¹³C NMR studies would be invaluable in elucidating the conformational dynamics and quantifying the energy barriers between the different ring conformations.
Application of X-ray Diffraction in Conformational Analysis
X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which are fundamental to understanding the conformational preferences of a molecule. In the context of 1,4-diazepane systems, X-ray crystallography is instrumental in elucidating the geometry of the seven-membered diazepane ring and the orientation of its substituents.
The conformation of the 1,4-diazepane ring is of significant interest due to its flexibility and the existence of multiple low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted in the solid state is influenced by the nature and position of substituents on the ring and the attached benzoyl group.
For a hypothetical crystal structure of this compound, X-ray diffraction analysis would reveal critical structural parameters. These would include the puckering parameters of the 1,4-diazepane ring, which quantitatively describe its shape. Furthermore, the analysis would determine the orientation of the 2-chloro-5-nitrobenzoyl group relative to the diazepane ring, including the dihedral angle between the plane of the phenyl ring and the mean plane of the diazepane ring.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which stabilize the crystal lattice, would also be identified. These interactions can play a crucial role in dictating the observed conformation in the solid state.
Illustrative Data from a Related 1,4-Diazepane Derivative
To demonstrate the type of data obtained from an X-ray diffraction study, the crystallographic information for a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, is presented below. nih.gov It is crucial to note that these data do not represent this compound but serve as an example of the detailed structural insights that X-ray diffraction provides for this class of compounds.
The seven-membered 1,4-diazepane ring in this example adopts a chair conformation. nih.gov The puckering parameters, as defined by Cremer and Pople, provide a quantitative description of this conformation. nih.gov
Table 1: Example Puckering Parameters for a 1,4-Diazepane Ring nih.gov
| Parameter | Value |
| QT | 0.721 (2) Å |
| q2 | 0.259 (2) Å |
| q3 | 0.673 (2) Å |
| φ(2) | -157.2 (4)° |
| φ(3) | 5.16 (14)° |
Furthermore, torsion angles are critical in defining the precise shape of the ring and the orientation of substituents.
Table 2: Example Selected Torsion Angles for a 1,4-Diazepane Derivative (in degrees) nih.gov
| Atoms | Angle (°) |
| N4—C3—C2—C21 | -166.89 (13) |
| C5—C6—C7—C71B | 163.1 (4) |
| N1—C2—C3—C31 | -52.76 (19) |
| N1—C2—C3—C32 | -174.79 (15) |
In this specific example, the 4-chlorophenyl substituents at the C2 and C7 positions occupy equatorial positions on the 1,4-diazepane chair ring. nih.gov One methyl group at the C3 position is in an axial orientation, while the other is equatorial. nih.gov The geometry at the nitrogen atoms also provides insight into their hybridization and bonding environment; the sum of bond angles around N1 indicates a pyramidal geometry, while the sum around N4 suggests a more planar configuration in this particular molecule. nih.gov
A comprehensive X-ray diffraction study on this compound would yield similar, albeit specific, data tables. This information would be invaluable for understanding its structure-activity relationships and for the rational design of new derivatives.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For compounds like 1-(2-chloro-5-nitrobenzoyl)-1,4-diazepane, these methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For the 1,4-diazepane ring system, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
In a study on a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations revealed that the seven-membered 1,4-diazepane ring adopts a stable chair conformation. researchgate.net It is highly probable that the diazepane ring in this compound also assumes a similar low-energy conformation to minimize steric hindrance. The orientation of the 2-chloro-5-nitrobenzoyl substituent relative to the diazepane ring would also be determined to identify the most stable conformer.
Table 1: Representative Optimized Geometrical Parameters for a 1,4-Diazepane Ring (based on analogous structures)
| Parameter | Typical Value Range | Description |
|---|---|---|
| C-N Bond Length | 1.45 - 1.48 Å | The length of the single bond between carbon and nitrogen atoms in the diazepane ring. |
| C-C Bond Length | 1.52 - 1.55 Å | The length of the single bond between carbon atoms in the diazepane ring. |
| C-N-C Bond Angle | 110° - 115° | The angle formed by the carbon, nitrogen, and carbon atoms within the ring. |
Molecular Orbital (MO) Theory and Frontier Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule. For this compound, the electron-withdrawing nature of the nitro group and the chloro substituent on the benzoyl ring would likely lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted benzoyl-diazepanes.
Table 2: Illustrative Frontier Orbital Energies for a Substituted Diazepane Analog
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.5 to -7.5 | Electron-donating capability |
| LUMO | -1.5 to -2.5 | Electron-accepting capability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing charge transfer interactions between filled and vacant orbitals. This analysis can quantify the stability arising from hyperconjugation and intramolecular charge transfer (ICT). In this compound, NBO analysis would reveal the nature of the bonding between the benzoyl moiety and the diazepane nitrogen, as well as the delocalization of electron density due to the resonance effects of the nitro group and the inductive effects of the chlorine atom.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the diazepane ring's N-H group, suggesting a site for nucleophilic interaction. Studies on other benzodiazepines have shown that nitrogen atoms in the diazepine (B8756704) ring and carbonyl oxygen atoms are regions of high negative charge, making them suitable for forming hydrogen bonds. mdpi.com
Molecular Dynamics Simulations and Conformational Landscapes
While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of flexible molecules like this compound.
MD simulations can reveal the different conformations the diazepane ring can adopt and the rotational flexibility around the amide bond connecting the benzoyl group. This is particularly important for understanding how the molecule might interact with biological targets. For instance, MD simulations have been used to study the stability of ligand-protein complexes for related compounds, providing information on how they might bind to receptors. nih.gov
In Silico Modeling for Structural Insights
In silico modeling encompasses a broad range of computational techniques used to model molecular systems. For this compound, these models can provide structural insights in the absence of experimental data like X-ray crystallography.
By building a computational model of the molecule, researchers can predict its three-dimensional structure and analyze its geometric features. For example, in a related 1,4-diazepan-5-one (B1224613) derivative, computational modeling was used alongside experimental data to confirm the chair conformation of the seven-membered ring and the orientation of its substituents. researchgate.net Such models serve as a valuable starting point for more complex studies, such as molecular docking, which predicts how a molecule might bind to a receptor.
Molecular Docking Studies for Intermolecular Interaction Prediction
No specific molecular docking studies for this compound have been identified in the surveyed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for understanding potential interactions with biological targets, but this analysis has not been published for this particular compound.
Computational Prediction of Molecular Descriptors
There is no available published data detailing the computational prediction of molecular descriptors for this compound. Molecular descriptors are numerical values that characterize the properties of a molecule, including physicochemical, topological, and electronic features. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity.
Structure-Energy Relationships
Specific research detailing the structure-energy relationships of this compound is not present in the available literature. Such studies typically involve computational chemistry methods to analyze the molecule's conformational stability, electronic properties, and the energetic landscape of its various forms. While general principles of conformational analysis apply to the 1,4-diazepane ring, specific energetic calculations for this substituted derivative have not been reported.
Reactivity and Reaction Mechanisms of 1 2 Chloro 5 Nitrobenzoyl 1,4 Diazepane
Reactivity of the 1,4-Diazepane Ring Nitrogen Atoms
The 1,4-diazepane ring contains two nitrogen atoms with different chemical environments, leading to a significant difference in their reactivity. One nitrogen atom is part of an amide linkage, while the other exists as a secondary amine.
The nucleophilicity of an amine is largely dependent on the availability of the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com In 1-(2-chloro-5-nitrobenzoyl)-1,4-diazepane, the nitrogen atom at the 1-position is acylated, forming an amide. The lone pair on this nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly reducing its electron density and, consequently, its nucleophilicity and basicity. libretexts.org
In contrast, the nitrogen atom at the 4-position is a secondary amine. Its lone pair of electrons is localized, making it a potent nucleophilic center. masterorganicchemistry.comnih.gov This nitrogen is readily available to attack electrophilic species. Theoretical studies on similar diazepine (B8756704) structures confirm that the non-acylated nitrogen atom is the primary site for nucleophilic attack. ijpcbs.com Therefore, reactions involving nucleophilic addition or substitution on the diazepane ring will overwhelmingly occur at the N-4 position.
The nucleophilic secondary amine at the N-4 position is susceptible to a variety of reactions, most notably amidation and alkylation.
Amidation: This reaction involves the acylation of the secondary amine with acylating agents such as acid chlorides or anhydrides to form a diamide. This transformation is a common strategy in organic synthesis to introduce new functional groups or to build more complex molecular architectures. organic-chemistry.org
Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the N-4 nitrogen, converting the secondary amine into a tertiary amine. nih.govnih.gov Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov Traditional alkylation methods, however, can sometimes lead to mixtures of N- and O-alkylation products in amides, though specific protocols can achieve high regioselectivity. organic-chemistry.org
These reactions highlight the synthetic utility of the diazepane moiety, allowing for further functionalization at the N-4 position.
Transformations of the 2-Chloro-5-nitrobenzoyl Moiety
The 2-chloro-5-nitrobenzoyl portion of the molecule is an electron-deficient aromatic system, and its reactivity is dominated by the powerful electron-withdrawing effects of the nitro group and the presence of a halogen substituent.
The nitro group (NO₂) profoundly influences the molecule's electronic properties and provides a key site for chemical transformation.
Electron-Withdrawing Effects: The nitro group is one of the strongest electron-withdrawing groups due to both resonance and inductive effects. nih.govquora.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing its electron density. libretexts.org Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic attack. nih.govlibretexts.org The strong electron-withdrawing nature of the nitro group is critical for activating the chloro substituent towards nucleophilic aromatic substitution. libretexts.org
Reduction Pathways: The nitro group can be reduced to several other nitrogen-containing functional groups, with the final product depending on the reagents and reaction conditions. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing group into an electron-donating amino group (NH₂), fundamentally altering the ring's reactivity.
The reduction proceeds in a stepwise manner, typically involving nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine (-NH₂). google.comnih.gov Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). google.commasterorganicchemistry.com
Metal-Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Electrochemical Reduction: This method can offer high selectivity for intermediate products, such as hydroxylamines, by controlling the electrode potential. acs.orgmdpi.com
| Reagent/Method | Primary Product | Typical Intermediates |
|---|---|---|
| H₂, Pd/C | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |
| Fe, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |
| Sn, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |
| Controlled Electrochemical Reduction | Hydroxylamine (-NHOH) or Amine (-NH₂) | Nitroso (-NO) |
The chlorine atom on the aromatic ring is a potential leaving group. Its reactivity is dramatically enhanced by the presence of the nitro group in the para position. This arrangement facilitates a Nucleophilic Aromatic Substitution (S_NAr) reaction, a key pathway for modifying the aromatic core. libretexts.org
The S_NAr mechanism proceeds via a two-step addition-elimination process:
Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the chloro substituent, which is electron-deficient. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
The stability of the Meisenheimer complex is crucial for the reaction to occur. The nitro group at the para (and ortho) position is essential because it can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.orglibretexts.org A nitro group in the meta position cannot provide this resonance stabilization, rendering the corresponding substrate much less reactive. libretexts.org
| Substituent | Effect on Electrophilic Substitution | Directing Effect (Electrophilic) | Effect on Nucleophilic Substitution |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating (at ortho/para) |
| -Cl (Chloro) | Deactivating | Ortho, Para | Acts as Leaving Group |
| -C(=O)R (Benzoyl) | Deactivating | Meta | Activating |
Towards Electrophiles: All three substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack. libretexts.orgdoubtnut.com Any forced electrophilic substitution would be directed to the positions meta to the nitro and benzoyl groups.
Towards Nucleophiles: The combined electron-withdrawing power of the nitro and benzoyl groups strongly activates the ring for S_NAr at the position of the chloro substituent. nih.gov The nitro group's ability to stabilize the anionic intermediate is the dominant factor enabling this reactivity. libretexts.orglibretexts.org
Mechanistic Studies of 1,4-Diazepane and Benzoyl Reactions
The reaction between 1,4-diazepane and a benzoyl derivative, such as 2-chloro-5-nitrobenzoyl chloride, to form this compound is fundamentally an N-acylation reaction. This type of reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the 1,4-diazepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct. byjus.comvedantu.comchemistnotes.com
The reactivity of the two nitrogen atoms in 1,4-diazepane presents a challenge in achieving selective mono-acylation. Due to the symmetrical nature of 1,4-diazepane, both secondary amine groups are available for reaction, which can lead to the formation of a di-acylated byproduct, 1,4-bis(2-chloro-5-nitrobenzoyl)-1,4-diazepane. The control of reaction conditions, such as stoichiometry, temperature, and the rate of addition of the acylating agent, is crucial to favor the formation of the desired mono-acylated product. researchgate.netresearchgate.net
Proposed Reaction Pathways and Elucidation of Intermediates
The generally accepted mechanism for the N-acylation of an amine with an acyl chloride proceeds through a tetrahedral intermediate. vedantu.comchemistnotes.com In the case of 1,4-diazepane and 2-chloro-5-nitrobenzoyl chloride, the proposed reaction pathway is as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the 1,4-diazepane on the carbonyl carbon of the 2-chloro-5-nitrobenzoyl chloride. This step results in the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge, and the nitrogen atom of the diazepane ring bears a positive charge. vedantu.comiitk.ac.in
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a good leaving group. vedantu.com
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), to yield the final product, this compound, and a salt (e.g., sodium chloride) and water. byjus.comvedantu.com The base plays a critical role in driving the reaction to completion by neutralizing the generated HCl. byjus.com
The primary intermediate in this reaction is the tetrahedral species formed in the first step. Due to its transient nature, direct observation and isolation of this intermediate are challenging. However, its existence is well-supported by kinetic studies and theoretical calculations of analogous acylation reactions.
A potential side reaction is the further acylation of the second nitrogen atom of the mono-acylated product to form the di-acylated derivative. The selectivity towards mono-acylation can often be enhanced by using a molar excess of the diamine, low reaction temperatures, and slow, controlled addition of the acyl chloride. researchgate.netresearchgate.net
Role of Catalysts in Reaction Selectivity and Efficiency
While the Schotten-Baumann reaction can proceed without a catalyst, various catalysts can be employed to enhance the rate, yield, and selectivity of N-acylation reactions. researchgate.netrsc.org These catalysts can be broadly categorized as base catalysts, nucleophilic catalysts, and metal-based catalysts.
Base Catalysts: As mentioned, bases like pyridine or aqueous NaOH are essential components of the Schotten-Baumann reaction. byjus.com They act as proton scavengers, neutralizing the HCl formed and preventing the protonation of the amine, which would render it non-nucleophilic. byjus.com Pyridine can also act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium ion, which is then more susceptible to attack by the amine. byjus.com
Lewis Acid Catalysts: Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can catalyze acylation reactions by activating the carbonyl group of the acyl chloride. researchgate.netacs.org By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and potentially allow for the reaction to occur under milder conditions.
Metal Catalysts: Transition metal catalysts, particularly those based on copper and palladium, have been extensively studied for C-N bond formation, including amidation reactions. beilstein-journals.orgnih.govacs.orgacs.org
Copper Catalysts: Copper(I) and Copper(II) salts, such as CuI, CuCl, and CuO, have been shown to be effective catalysts for the amidation of aryl halides and in other acylation reactions. acs.org In the context of the reaction between 1,4-diazepane and 2-chloro-5-nitrobenzoyl chloride, a copper catalyst could potentially facilitate the reaction, possibly through the formation of a copper-amide intermediate. acs.orgacs.org Copper nanoparticles supported on materials like zeolite have also been developed as recyclable catalysts for amide bond formation. core.ac.uk
Palladium Catalysts: Palladium complexes are well-known for their catalytic activity in cross-coupling reactions to form C-N bonds. nih.gov While more commonly associated with the arylation of amines, palladium catalysts such as Pd(OAc)₂ have also been utilized in N-acylation reactions. acs.orgacs.org The mechanism in such cases might involve oxidative addition of the acyl chloride to a low-valent palladium species, followed by reaction with the amine and reductive elimination to afford the amide product.
The choice of catalyst can significantly influence the selectivity of the reaction. For instance, a bulky catalyst might sterically hinder the approach to the second nitrogen atom of the mono-acylated intermediate, thus favoring the formation of the desired product.
Below is a table summarizing the potential types of catalysts and their proposed roles in the acylation of 1,4-diazepane.
| Catalyst Type | Example(s) | Proposed Role | Potential Impact on Selectivity |
| Base Catalyst | Pyridine, NaOH | Proton scavenger; Pyridine can also act as a nucleophilic catalyst. byjus.com | Can influence reaction rate and equilibrium position. |
| Lewis Acid | ZnBr₂, FeCl₃ | Activation of the carbonyl group, increasing its electrophilicity. researchgate.net | May enhance reaction rate under milder conditions. |
| Copper Catalyst | CuI, CuO | Formation of active copper-amide species. acs.org | Can improve reaction efficiency and yield. |
| Palladium Catalyst | Pd(OAc)₂ | Catalytic cycle involving oxidative addition and reductive elimination. acs.org | May offer alternative reaction pathways with different selectivities. |
Advanced Research Directions and Methodological Innovations
Development of Novel Synthetic Routes to Functionalized 1,4-Diazepanes
The conventional synthesis of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane typically involves the acylation of a 1,4-diazepane ring with 2-chloro-5-nitrobenzoyl chloride. This is analogous to syntheses where benzoic acid derivatives are treated with thionyl chloride to form an acyl chloride, which is then reacted with an amine. ontosight.ainih.gov While effective, this approach represents a standard method. Advanced research is focused on developing more sophisticated and versatile synthetic strategies for the 1,4-diazepane core itself, which can then be functionalized.
Novel synthetic methodologies that represent the forefront of heterocyclic chemistry include:
Domino Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer high efficiency. Routes involving the in-situ generation of an aza-Nazarov reagent are being explored for constructing diazepine (B8756704) frameworks. dntb.gov.ua
Intramolecular Coupling and Ring-Opening: A facile strategy involves the intramolecular cross-coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by the strategic ring-opening of the resulting fused azetidine. This method provides access to uniquely functionalized 1,4-benzodiazepine (B1214927) derivatives under mild conditions. nih.gov
Building from Versatile Precursors: The use of N-propargylamines as foundational building blocks allows for the development of shorter, high-atom-economy routes to the 1,4-diazepane core. rsc.org
Heteropolyacid Catalysis: Efficient, high-yield procedures for synthesizing 1,4-diazepine derivatives have been developed using Keggin-type heteropolyacids as reusable and environmentally friendly catalysts. nih.gov
Table 1: Comparison of Synthetic Strategies for 1,4-Diazepane Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Reference(s) |
| Conventional Acylation | Two-step process: formation of acid chloride, then amidation. | Straightforward, reliable for specific targets. | ontosight.ainih.gov |
| Domino (Aza-Nazarov) | Multi-step cascade in a single pot. | High step economy, rapid complexity generation. | dntb.gov.ua |
| Intramolecular Coupling | Formation of a fused ring system followed by ring-opening. | Access to novel substitution patterns, mild conditions. | nih.gov |
| N-Propargylamine Route | Cyclization of acyclic, readily available precursors. | High atom economy, shorter synthetic sequences. | rsc.org |
| Heteropolyacid Catalysis | Use of reusable, solid acid catalysts. | Green chemistry principles, ease of catalyst separation. | nih.gov |
Advanced Spectroscopic Techniques for Complex Structure Analysis
The unambiguous structural elucidation of this compound is critical and requires a suite of advanced spectroscopic methods beyond simple confirmation. The molecule's complexity, arising from the flexible seven-membered ring and potential for rotational isomers (rotamers) around the amide bond, necessitates a multi-faceted approach.
Multidimensional Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR provide initial data, 2D NMR techniques are essential for definitive assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are required to map the connectivity of the entire molecule. For diazepane systems, advanced NMR studies are crucial for appraising the three-dimensional structure in solution. lookchem.com
High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass.
X-Ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of structure and stereochemistry in the solid state. It reveals precise bond lengths, bond angles, and the solid-state conformation of the diazepane ring, which often adopts a twist-boat or chair-like geometry. lookchem.comnih.gov
Derivative Spectrophotometry: For quantitative analysis, especially in complex matrices, advanced UV-Vis techniques like first-order derivative spectrophotometry can offer enhanced specificity and accuracy compared to standard absorbance measurements, helping to resolve overlapping spectral bands. nih.gov
Broadband Dielectric Spectroscopy (BDS): This technique can be used to investigate the molecular dynamics in the amorphous or supercooled liquid state, providing insights into structural relaxations and the movement of the flexible diazepine ring. acs.org
Table 2: Spectroscopic Techniques for Structural Analysis
| Technique | Purpose | Information Obtained | Reference(s) |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment | ¹H-¹H and ¹H-¹³C correlations, full bond connectivity. | lookchem.com |
| HRMS | Elemental Composition | Exact mass-to-charge ratio, molecular formula confirmation. | researchgate.net |
| X-Ray Crystallography | Solid-State Structure | Precise 3D geometry, conformation, intermolecular interactions. | lookchem.comnih.gov |
| Derivative UV-Spectrophotometry | Quantitative Analysis | Enhanced specificity in complex mixtures. | nih.gov |
| Broadband Dielectric Spectroscopy | Molecular Dynamics | Characterization of molecular motions and relaxations. | acs.org |
Integration of Computational and Experimental Approaches in Conformational Studies
This integrated QM/NMR approach involves:
Computational Modeling: The geometries of all plausible conformers of this compound are optimized using DFT methods (e.g., B3LYP/6-31G(d,p)). nih.govacs.org
NMR Parameter Calculation: For each optimized conformer, NMR parameters like ¹³C and ¹H chemical shifts are calculated using methods such as GIAO (Gauge-Including Atomic Orbital). acs.org
Boltzmann Averaging: The calculated chemical shifts are averaged based on the predicted relative energies (Boltzmann distribution) of the conformers to yield a theoretical spectrum.
Comparison: The calculated spectrum is compared with the experimental NMR data. A strong correlation suggests the computational model accurately represents the conformational equilibrium in solution. nih.govacs.org
Studies on related N,N-disubstituted-1,4-diazepanes have successfully used this integration of NMR, X-ray crystallography, and molecular modeling to identify unexpected low-energy twist-boat conformations stabilized by intramolecular interactions. lookchem.comnih.gov Furthermore, molecular dynamics (MD) simulations can complement these static studies by exploring the dynamic stability of conformations over time. nih.gov
Table 3: Hypothetical Comparison of Experimental vs. DFT-Calculated ¹³C NMR Shifts (ppm) for Diazepane Ring Carbons
| Carbon Atom | Experimental Shift | Calculated (Twist-Boat) | Calculated (Chair) |
| C2 | 52.1 | 52.5 | 56.8 |
| C3 | 28.9 | 29.1 | 33.4 |
| C5 | 49.8 | 50.2 | 48.5 |
| C6 | 54.3 | 54.6 | 51.9 |
| C7 | 45.7 | 46.0 | 49.2 |
| Mean Absolute Error | - | 0.30 | 2.94 |
Note: Data are hypothetical for illustrative purposes. A lower Mean Absolute Error indicates a better fit between calculated and experimental values.
Exploration of Structure-Property Relationships through Computational Design
Computational chemistry provides powerful tools for predicting how structural modifications to this compound would influence its physicochemical properties. This in silico design process can guide synthetic efforts toward molecules with desired characteristics.
Electronic Properties: The nitro group (-NO2) and chlorine atom (-Cl) on the benzoyl ring are strong electron-withdrawing groups that significantly impact the molecule's electron density distribution. ontosight.ainih.gov DFT calculations can be used to compute properties like the HOMO-LUMO gap, which correlates with optical and electronic characteristics. researchgate.net Studies on other nitroaromatic compounds show that altering substituents allows for the fine-tuning of these properties. researchgate.net
Table 4: Predicted Impact of Structural Modifications on Molecular Properties
| Structural Modification | Target Property | Computational Method | Predicted Effect | Reference(s) |
| Replace -NO₂ with -CN | Electronic Properties | DFT (HOMO/LUMO) | Alteration of electron-accepting strength, shift in absorption spectra. | researchgate.net |
| Add methyl group to C2 of diazepane | Conformational Preference | Conformational Search, DFT | Steric hindrance may shift the ring's conformational equilibrium. | nih.gov |
| Replace -Cl with -F | Lipophilicity/H-bonding | Molecular Field Analysis | Increased potential for hydrogen bond accepting, altered polarity. | researchgate.net |
| Vary N4 substituent | 3D Shape & Binding | Molecular Docking, MD | Modulate overall shape and potential interactions with a target site. | lookchem.comnih.gov |
Green Chemistry Principles in the Synthesis of Diazepane Derivatives
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of this compound and related compounds can be significantly improved by incorporating green chemistry principles.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often increase product yields for the synthesis of nitrogen-containing heterocycles, including diazepines. researchgate.netnih.gov This method is noted for its efficiency in cyclodehydration and other key bond-forming reactions. organic-chemistry.org
Green Solvents and Catalysts: Research has demonstrated the synthesis of diazepine derivatives in environmentally friendly solvent systems like aqueous ethanol (B145695) or polyethylene (B3416737) glycol (PEG)-water mixtures. rsc.orgsemanticscholar.org Furthermore, the use of recyclable heterogeneous catalysts, such as graphite (B72142) oxide or solid heteropolyacids, minimizes waste and simplifies product purification compared to traditional soluble reagents. nih.govrsc.orgrsc.org
Flow Chemistry: Continuous flow synthesis represents a modern, scalable, and safer alternative to batch processing. The synthesis of diazepam has been successfully adapted to a flow process, allowing for better control over reaction conditions, improved purity, and reduced risk. frontiersin.org
Table 5: Application of Green Chemistry Principles
| Principle | Technique/Reagent | Key Advantage(s) | Reference(s) |
| Energy Efficiency | Microwave Irradiation | Drastically reduced reaction times, often higher yields. | nih.gov |
| Safer Solvents | Aqueous Ethanol, PEG-Water | Reduced use of volatile organic compounds (VOCs). | rsc.orgsemanticscholar.org |
| Catalysis | Graphite Oxide, Heteropolyacids | Reusable, easy to separate from the reaction mixture, reduces waste. | nih.govrsc.orgrsc.org |
| Process Intensification | Continuous Flow Synthesis | Enhanced safety, better process control, high purity. | frontiersin.org |
Q & A
Q. What are the optimized synthetic routes for 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane, and what critical parameters influence reaction yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-5-nitrobenzoyl chloride and 1,4-diazepane under basic conditions. Key parameters include:
- Catalyst : Use of isopropylamine as a base to deprotonate intermediates and drive the reaction .
- Solvent : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states .
- Purification : Column chromatography (e.g., silica gel or alumina) with chloroform/methanol (95:5) gradients effectively isolates the product .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar excess of benzoyl chloride) and temperature control (60–80°C) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve common spectral interpretation challenges?
- Methodological Answer :
- 1H NMR : Identifies proton environments in the diazepane ring (δ 3.1–3.5 ppm for CH₂ groups) and nitro/chloro-substituted aromatic protons (δ 7.5–8.5 ppm). Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution LC/MS confirms molecular weight (e.g., [M+H⁺] at m/z 325.05) and detects fragmentation patterns indicative of the nitrobenzoyl group .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretches at ~1520 cm⁻¹.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Exact exchange terms improve accuracy for nitro group polarization .
- Reactivity Insights : Simulate nucleophilic attack sites using Fukui indices or local softness parameters. The chloro-nitrobenzoyl moiety exhibits electrophilic character at the carbonyl carbon, guiding derivatization strategies .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when this compound shows unexpected biological activity in receptor binding assays?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzoyl (e.g., replacing nitro with cyano) or diazepane ring (e.g., methyl groups at C2/C3) to probe steric/electronic effects .
- In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors. Focus on π-π stacking (nitrobenzoyl) and hydrogen bonding (diazepane NH) .
- Pharmacophore Mapping : Identify critical features (e.g., nitro as a hydrogen bond acceptor) using tools like Phase or MOE.
Q. How should researchers address discrepancies between computational predictions and experimental results in the compound's physicochemical properties?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations with implicit solvation models (e.g., PCM for water or DMSO) to account for dielectric environment differences .
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore diazepane ring flexibility, which may alter dipole moments or solubility .
- Experimental Validation : Cross-check computed logP values with HPLC-derived retention times or shake-flask partitioning assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
